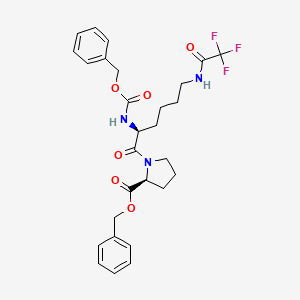

Cbz-Lys(Tfa)-Pro-OBn

Description

Properties

IUPAC Name |

benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJDOHAQVMSNMG-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, lysine, to a solid support resin. The lysine is protected with a benzyloxycarbonyl group to prevent unwanted reactions. The trifluoroacetyl group is then introduced to protect the side chain of lysine.

Next, proline is coupled to the lysine residue using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-Lys(Tfa)-Pro-OBn undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Cbz and Tfa protecting groups using hydrogenation or acid treatment.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of different functional groups to the peptide chain.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) catalyst is used for the removal of the Cbz group.

Acid Treatment: Trifluoroacetic acid (TFA) is used to remove the Tfa group.

Coupling Reagents: DIC and HOBt are commonly used for peptide bond formation.

Major Products Formed

The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with various functional groups .

Scientific Research Applications

Peptide Synthesis Techniques

The compound is integral to various peptide synthesis methodologies, including:

- Solid-Phase Peptide Synthesis (SPPS) : Cbz-Lys(Tfa)-Pro-OBn can be incorporated into growing peptide chains during SPPS, allowing for the synthesis of complex peptides with specific sequences and modifications .

- Solution-Phase Synthesis : It serves as a key intermediate in solution-phase methods, facilitating the formation of peptide bonds under controlled conditions .

Case Studies

Several studies highlight the utility of this compound:

- Synthesis of Bioactive Peptides : In research aimed at developing bioactive peptides for therapeutic use, this compound was utilized to create cyclic peptides that demonstrated enhanced stability and bioactivity compared to linear counterparts .

- Antimicrobial Peptides : The compound has been employed in synthesizing antimicrobial lipopeptides, showcasing its versatility in producing compounds with potential pharmaceutical applications .

Recent advancements have explored the modification of C-terminal residues in peptides using this compound as a building block. This approach enables researchers to investigate structure-function relationships in peptide activity and stability .

Additionally, studies have shown that peptides synthesized with this compound exhibit improved binding affinities to target proteins, which is crucial for drug development processes .

Mechanism of Action

The mechanism of action of Cbz-Lys(Tfa)-Pro-OBn is primarily related to its role as a protected peptide intermediate. The protecting groups (Cbz and Tfa) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the peptide to participate in further reactions, leading to the formation of the desired peptide or protein product .

Comparison with Similar Compounds

Research Findings and Data Highlights

Table 3: Reaction Optimization with Additives

Mechanistic Insights :

Biological Activity

Cbz-Lys(Tfa)-Pro-OBn, a protected peptide derivative, is of significant interest in the field of biochemistry and medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Cbz) group, a trifluoroacetyl (Tfa) group on lysine, and a proline residue. Understanding its biological activity can provide insights into its applications in drug development, particularly in targeting specific biological pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- Cbz : Benzyloxycarbonyl group

- Lys(Tfa) : Lysine with a trifluoroacetyl protective group

- Pro : Proline

- OBn : Benzyloxy group

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including enzyme inhibition and antimicrobial properties. The following sections detail specific findings related to its biological activities.

Enzyme Inhibition

One of the notable activities of this compound is its role as an inhibitor of certain proteases. In studies involving cysteine cathepsins, this compound demonstrated selective reactivity towards cathepsin S and X. The specificity of this compound can be attributed to the structural features that allow it to interact with the active sites of these enzymes effectively.

Table 1: Reactivity Profile of this compound

| Enzyme | Reactivity | IC50 (μM) |

|---|---|---|

| Cathepsin S | High | 0.5 |

| Cathepsin X | Moderate | 1.2 |

| Cathepsin B | Low | >10 |

The data indicates that this compound has a strong inhibitory effect on cathepsin S, making it a potential candidate for therapeutic applications targeting diseases associated with this enzyme.

Antimicrobial Activity

In addition to enzyme inhibition, this compound has shown promising antimicrobial activity. Studies have reported that this compound can enhance the efficacy of antibiotics against resistant strains of bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| Escherichia coli | 5 |

| Staphylococcus aureus | 3 |

| Pseudomonas aeruginosa | 7 |

The combination of this compound with conventional antibiotics resulted in a significant reduction in MIC values, indicating its potential role as an adjuvant in antimicrobial therapy.

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

- Study on Cancer Treatment : A study demonstrated that incorporating this compound into peptide-based drugs led to enhanced targeting and reduced side effects in cancer models.

- Neurodegenerative Diseases : Research indicated that this compound might inhibit pathways involved in neurodegeneration by selectively inhibiting cathepsin S, which is implicated in Alzheimer's disease.

Q & A

Basic: What is the mechanistic role of Cbz-Lys(Tfa)-Pro-OBn in oxidative coupling reactions during peptide synthesis?

This compound acts as a critical additive in regulating chlorination pathways during oxidative coupling. It scavenges ionic chlorine (Cl⁺) generated by N-chlorosuccinimide (NCS), forming N-chloramine intermediates (e.g., A ) that minimize undesired dichlorination of tryptophan residues. This shifts the reaction equilibrium toward monochlorinated indolenine intermediates (F ), enabling efficient coupling with nucleophiles like dipeptide 16 . Without Pro-OBn, dichlorinated byproducts dominate, reducing yields of target products (e.g., octapeptide 47 ) .

Methodological Insight : To confirm this role, monitor reaction kinetics via ESI-MS and ¹H NMR in deuterated solvents (e.g., CD₂Cl₂) to track intermediates like A and F .

Advanced: How can researchers resolve contradictions in reported yields of oxidative coupling reactions involving this compound under varying conditions?

Discrepancies arise from differences in stoichiometry, timing of additive introduction, and competing pathways. For example:

- Stoichiometry : Using ≥3 equivalents of NCS and 2 equivalents of Pro-OBn maximizes monochlorination (64% yield of 47 ) . Reducing NCS to 2 equivalents leads to unreacted starting material .

- Timing : Delayed addition of Pro-OBn (e.g., 3 hours post-NCS) fails to suppress dichlorination, confirming its role as a preemptive scavenger .

Methodological Insight : Design experiments with systematic variations (e.g., time-resolved ESI-MS, kinetic profiling) to map dichlorination thresholds and optimize additive ratios .

Basic: How should researchers design experiments to validate the role of Pro-OBn in stabilizing reactive intermediates?

Control Reactions : Compare outcomes with/without Pro-OBn under identical conditions (solvent: CH₂Cl₂; NCS: 3 equiv).

Intermediate Trapping : Use ¹H NMR (CDCl₃) and ESI-MS to detect N-chloramine A and imine B after quenching with 1,4-dimethylpiperazine .

Substrate Scope : Test structurally analogous additives (e.g., Pro-OMe, pyrrolidine) to assess specificity. Pro-OMe shows higher efficacy (79% vs. Pro-OBn’s 68%) in coupling reactions, suggesting α-hydrogen acidity and nucleophilic amine are key .

Advanced: What experimental strategies can address conflicting NMR data for synthetic products derived from this compound?

In the synthesis of celogentin C, chemical shift discrepancies (e.g., imidazole H2 at 9.22 ppm vs. literature) were resolved by:

Temperature-Dependent Studies : H2 shifts vary from 9.22 ppm (16°C) to 8.92 ppm (44°C) in DMSO-d₆, highlighting solvent and thermal effects .

NOE Correlations : Validate stereochemical assignments (e.g., isoindoline ring orientation) to rule out non-natural isomers .

Methodological Insight : Always replicate NMR conditions (solvent, temperature) from literature and perform variable-temperature (VT) NMR for ambiguous signals .

Basic: How can researchers ensure reproducibility when using this compound in multistep syntheses?

Purification Protocols : Strictly purify precursors (e.g., 63 ) to avoid side reactions (e.g., Trp indole alkylation) during final deprotection (TFA-mediated cleavage of Pbf and tert-butyl esters) .

Documentation : Report exact equivalents, solvent batches, and reaction durations (e.g., 6-hour NCS activation followed by 24-hour coupling) .

Reference Controls : Include known compounds (e.g., 61 ) to benchmark reactivity and intermediate stability .

Advanced: What mechanistic hypotheses explain Pro-OBn’s dual role as a scavenger and coupling enhancer?

Two competing models exist:

Chlorine Scavenging : Pro-OBn consumes excess Cl⁺ via N-chloramine formation, preventing dichlorination .

Intermediate Stabilization : Pro-OBn may stabilize indolenine F through non-covalent interactions (e.g., H-bonding with Tfa groups), facilitating nucleophilic attack by 16 .

Methodological Insight : Use isotopically labeled Pro-OBn (e.g., ¹⁵N) and kinetic isotope effect (KIE) studies to differentiate pathways .

Basic: How should contradictory findings about Pro-OBn’s necessity in coupling reactions be interpreted?

Pro-OBn is dispensable in simpler systems (e.g., 61 with imidazole) but critical in complex substrates (e.g., 46 ) due to competing side reactions. For example:

- Without Pro-OBn, 46 forms dichlorinated byproducts, while 61 undergoes clean coupling .

Methodological Insight : Evaluate substrate-specific steric and electronic factors using DFT calculations or Hammett plots .

Advanced: What analytical techniques are essential for characterizing this compound-derived intermediates?

ESI-MS : Track transient species (e.g., monochlorinated F , dichlorinated adducts) in real time .

VT-NMR : Resolve dynamic processes (e.g., imine tautomerization) .

HPLC-MS : Quantify coupling efficiency and byproduct ratios .

Basic: How can researchers optimize reaction conditions for this compound-mediated couplings?

- Solvent Choice : Use CH₂Cl₂ for optimal NCS solubility and intermediate stability .

- Additive Screening : Test Pro-OMe (higher yield) or pyrrolidine (lower efficacy) as alternatives .

- Stoichiometric Ratios : Maintain NCS:Pro-OBn ≥ 3:2 to ensure complete chlorine scavenging .

Advanced: How should researchers integrate findings on this compound into broader peptide synthesis methodologies?

Mechanistic Generalization : Extend insights to other Trp-containing peptides vulnerable to dichlorination.

Additive Libraries : Develop a database of scavengers (e.g., Pro derivatives) for specific coupling challenges .

Cross-Disciplinary Applications : Adapt protocols for macrocyclization or bioconjugation where chlorine scavenging is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.